Exonuclease Inhibition: Mirin vs. PFM03
Mirin (100 μM) selectively inhibits the exonuclease activity of the human MRN complex, whereas PFM03 (100 μM) selectively inhibits MRE11 endonuclease activity with no effect on exonuclease function. In assays using purified human MRN incubated with radiolabeled DNA for 30 min at 37°C, Mirin abolished MRN exonuclease activity, while PFM03 showed no inhibitory effect on exonuclease [1]. Conversely, in MRE11 endonuclease assays using φX174 circular ssDNA, PFM03 but not Mirin inhibited endonuclease activity [1]. This mutual exclusivity of exonuclease vs. endonuclease inhibition dictates which DSB repair sub-pathway is targeted.
| Evidence Dimension | MRE11 exonuclease activity inhibition |
|---|---|
| Target Compound Data | Mirin: Inhibits MRN exonuclease activity at 100 μM |
| Comparator Or Baseline | PFM03: No inhibition of MRN exonuclease activity at 100 μM |
| Quantified Difference | Qualitative binary difference: Mirin exclusively target exonuclease; PFM03 target endonuclease activity |
| Conditions | Purified human MRN complex; 100 nM radiolabeled DNA substrate; 30 min at 37°C; Shibata et al., 2014 |
Why This Matters
Procurement of the correct inhibitor determines which arm of MRE11 nuclease activity is blocked, directly impacting whether homology-dependent repair or alternative end-joining is suppressed; using PFM03 instead of Mirin would target the opposite nuclease function.
- [1] Shibata, A., Moiani, D., Arvai, A. S., Perry, J., Harding, S. M., Genois, M.-M., ... & Jeggo, P. A. (2014). DNA double-strand break repair pathway choice is directed by distinct MRE11 nuclease activities. Molecular Cell, 53(1), 7–18. View Source
